molecular formula C6H11NS B3050044 Thiazole, 4,5-dihydro-2,4,5-trimethyl-, (4R,5S)-rel- CAS No. 23236-43-3

Thiazole, 4,5-dihydro-2,4,5-trimethyl-, (4R,5S)-rel-

Cat. No. B3050044
CAS RN: 23236-43-3
M. Wt: 129.23 g/mol
InChI Key: CIEKNJJOENYFQL-UHFFFAOYSA-N
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Description

Thiazole, 4,5-dihydro-2,4,5-trimethyl-, (4R,5S)-rel- is a chemical compound that belongs to the thiazole family. It is a chiral molecule that has a wide range of applications in chemical and biological research. This compound has attracted the attention of researchers due to its unique structural features and potential biological activities.

Scientific Research Applications

Thiazole as a Privileged Scaffold in Drug Design Thiazole and its derivatives, especially the 2,4,5-trisubstituted thiazoles, are integral in medicinal chemistry. They serve as a privileged scaffold in drug design due to their diverse medicinal applications. Notably, FDA-approved drugs containing thiazole have been successful in various therapeutic areas. The review by Zhang et al. (2020) underscores the significance of 2,4,5-trisubstituted thiazole derivatives in the design of potent pharmaceutical molecules, highlighting the ongoing research and future potential in drug development (Zhang et al., 2020).

Antimicrobial Properties of Thiazole Derivatives The antimicrobial potential of thiazole derivatives is well-documented. Chawla's research (2016) on synthesized thiazole derivatives revealed their antimicrobial efficacy, particularly against certain gram-positive and gram-negative species, highlighting the impact of substituent variations on activity (Chawla, 2016). Similarly, Borcea et al. (2021) provided a comprehensive overview of biologically active thiazole and bisthiazole derivatives, emphasizing their significant antibacterial, antifungal, antiprotozoal, and antitumor activities (Borcea et al., 2021).

Synthetic Applications and Molecular Docking Studies The versatility of thiazole derivatives extends beyond their biological activities to their synthetic applications. Mori et al. (2021) conducted molecular docking studies to analyze the interaction of thiazole derivatives with crucial bacterial DNA targets, demonstrating their potential in treating microbial diseases (Mori et al., 2021). Chhabria et al. (2016) further emphasized the chemical and biological importance of thiazole and its derivatives, underlining their role in various therapeutic areas including antimicrobial, antiretroviral, and anticancer treatments (Chhabria et al., 2016).

properties

IUPAC Name

(4R,5S)-2,4,5-trimethyl-4,5-dihydro-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS/c1-4-5(2)8-6(3)7-4/h4-5H,1-3H3/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEKNJJOENYFQL-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(SC(=N1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](SC(=N1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50945917
Record name rel-(4R,5S)-2,4,5-Trimethyl-4,5-dihydrothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50945917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazole, 4,5-dihydro-2,4,5-trimethyl-, (4R,5S)-rel-

CAS RN

23236-43-3
Record name rel-(4R,5S)-2,4,5-Trimethyl-4,5-dihydrothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50945917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiazole, 4,5-dihydro-2,4,5-trimethyl-, (4R,5S)-rel-
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Thiazole, 4,5-dihydro-2,4,5-trimethyl-, (4R,5S)-rel-
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Thiazole, 4,5-dihydro-2,4,5-trimethyl-, (4R,5S)-rel-
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Thiazole, 4,5-dihydro-2,4,5-trimethyl-, (4R,5S)-rel-
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Thiazole, 4,5-dihydro-2,4,5-trimethyl-, (4R,5S)-rel-
Reactant of Route 6
Thiazole, 4,5-dihydro-2,4,5-trimethyl-, (4R,5S)-rel-

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